2-(bromomethyl)-1-methyl-1H-indole-3-carbonitrile
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Overview
Description
2-(Bromomethyl)-1-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a bromomethyl group at the second position, a methyl group at the first position, and a carbonitrile group at the third position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-methyl-1H-indole-3-carbonitrile typically involves the bromination of 1-methyl-1H-indole-3-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The bromination reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS selectively brominates the methyl group at the second position of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, solvent flow rate, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted indole derivatives.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted indole derivatives such as 2-(azidomethyl)-1-methyl-1H-indole-3-carbonitrile.
Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: 2-(aminomethyl)-1-methyl-1H-indole-3-carbonitrile.
Scientific Research Applications
2-(Bromomethyl)-1-methyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for molecules targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-methyl-1H-indole-3-carbonitrile largely depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or nucleic acids, thereby modulating their function. The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzofuran: Similar in structure but with a benzofuran ring instead of an indole ring.
2-(Bromomethyl)-1H-indole-3-carbonitrile: Lacks the methyl group at the first position.
2-(Chloromethyl)-1-methyl-1H-indole-3-carbonitrile: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-1-methyl-1H-indole-3-carbonitrile is unique due to the presence of both a bromomethyl and a carbonitrile group on the indole ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(bromomethyl)-1-methylindole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-14-10-5-3-2-4-8(10)9(7-13)11(14)6-12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXPOGOLGOMRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CBr)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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